molecular formula C14H12O2 B1250400 (1S,2R)-1,2-dihydrophenanthrene-1,2-diol CAS No. 82166-63-0

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

Cat. No. B1250400
CAS RN: 82166-63-0
M. Wt: 212.24 g/mol
InChI Key: FZOALBNXOKAOEW-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a cis-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2S)-1,2-dihydrophenanthrene-1,2-diol.

Scientific Research Applications

Metabolism of Optical Isomers

Research indicates that liver microsomes from rats metabolize the enantiomers of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol to a pair of diastereomerically related bay-region 1,2-diol-3,4-epoxides. The stereoselectivity of this metabolic process depends on the source of the microsomes, with the highest selectivity observed in liver microsomes from 3-methylcholanthrene-treated rats (Vyas et al., 1982).

Fluorescence Analysis in Marine Life

Fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS) are utilized to analyze exposure to polycyclic aromatic hydrocarbons (PAHs) in marine life, like Atlantic cod. The study underlined the importance of selecting appropriate wavelengths for FF analysis to avoid incorrect estimations of PAH exposure. A synthesis method for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol was also described in this study (Pampanin et al., 2016).

Catalytic Applications and Polymerization

Catalytic Asymmetric Synthesis

Research has explored the use of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol derivatives in catalytic asymmetric syntheses. For instance, optically pure C2-symmetric diols have been synthesized and used as catalysts in enantioselective alkylation of aromatic aldehydes with diethylzinc, achieving high enantioselectivities (Gök & Kekec, 2014).

Ring-Opening Polymerization

Certain derivatives of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol have been studied for their potential application as precatalyst activators in ring-opening polymerization of cyclic esters. These compounds form one-dimensional chains via hydrogen bonding in their crystal structures (Komarov et al., 2019).

properties

CAS RN

82166-63-0

Product Name

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

InChI

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1

InChI Key

FZOALBNXOKAOEW-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@H]3O)O

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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